Ethyl 3,4-dibromothiophene-2-carboxylate Ethyl 3,4-dibromothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 153562-67-5
VCID: VC13497181
InChI: InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=CS1)Br)Br
Molecular Formula: C7H6Br2O2S
Molecular Weight: 314.00 g/mol

Ethyl 3,4-dibromothiophene-2-carboxylate

CAS No.: 153562-67-5

Cat. No.: VC13497181

Molecular Formula: C7H6Br2O2S

Molecular Weight: 314.00 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,4-dibromothiophene-2-carboxylate - 153562-67-5

Specification

CAS No. 153562-67-5
Molecular Formula C7H6Br2O2S
Molecular Weight 314.00 g/mol
IUPAC Name ethyl 3,4-dibromothiophene-2-carboxylate
Standard InChI InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3H,2H2,1H3
Standard InChI Key ODJKXIATVIARHB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CS1)Br)Br
Canonical SMILES CCOC(=O)C1=C(C(=CS1)Br)Br

Introduction

Structural and Physicochemical Properties

Ethyl 3,4-dibromothiophene-2-carboxylate belongs to the class of thiophene carboxylates functionalized with bromine substituents. Its molecular formula is inferred as C₇H₆Br₂O₂S, derived from the monobromo analog ethyl 4-bromothiophene-2-carboxylate (C₇H₇BrO₂S) by adding a second bromine atom at the 3-position. Key properties include:

PropertyValue/Description
Molecular Weight315.99 g/mol (calculated)
Boiling Point~250–270°C (estimated)
Density~1.8–2.0 g/cm³ (brominated analogs)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)
StabilityAir-stable but light-sensitive

The bromine atoms at positions 3 and 4 enhance electrophilic substitution reactivity, making the compound a versatile intermediate for further functionalization. The ester group at position 2 facilitates solubility and subsequent hydrolysis or transesterification .

Synthesis Pathways

Bromination of Ethyl Thiophene-2-Carboxylate

The synthesis likely begins with ethyl thiophene-2-carboxylate, which undergoes electrophilic bromination. In analogous procedures, bromination at the 3- and 4-positions is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ . For example:

Ethyl thiophene-2-carboxylate+2Br2FeBr3Ethyl 3,4-dibromothiophene-2-carboxylate+2HBr\text{Ethyl thiophene-2-carboxylate} + 2 \, \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Ethyl 3,4-dibromothiophene-2-carboxylate} + 2 \, \text{HBr}

This method mirrors the bromination steps observed in the synthesis of ethyl 4-bromothiophene-2-carboxylate , with careful temperature control (0–5°C) to prevent over-bromination.

Alternative Route via Decarboxylation

A second route involves the decarboxylation of 2,5-dicarboxylic acid derivatives. As described in the synthesis of EDOT , diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes bromination followed by decarboxylation to yield mono- or dibrominated products. Applying this strategy:

  • Bromination: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is treated with PBr₃ or HBr/AcOH to introduce bromine at the 3- and 4-positions.

  • Selective Decarboxylation: The dibrominated intermediate is heated with copper chromite in quinoline to remove the 5-carboxylate group, yielding ethyl 3,4-dibromothiophene-2-carboxylate .

Applications in Polymer and Heterocycle Synthesis

Precursor for Conductive Polymers

Ethyl 3,4-dibromothiophene-2-carboxylate serves as a monomer for poly(3,4-alkylenedioxythiophene) (PXDOT) derivatives. By replacing hydroxyl groups in dihydroxythiophene intermediates with bromine, the compound enables the synthesis of EDOT analogs through etherification with dihaloalkanes . For instance:

Ethyl 3,4-dibromothiophene-2-carboxylate+1,2-dichloroethaneBase3,4-Ethylenedioxythiophene (EDOT)\text{Ethyl 3,4-dibromothiophene-2-carboxylate} + \text{1,2-dichloroethane} \xrightarrow{\text{Base}} \text{3,4-Ethylenedioxythiophene (EDOT)}

This pathway avoids the environmental hazards of traditional dihaloethane-based syntheses .

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